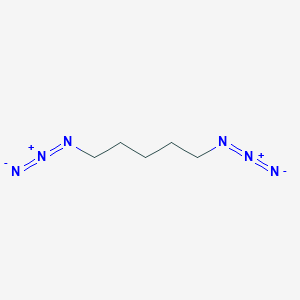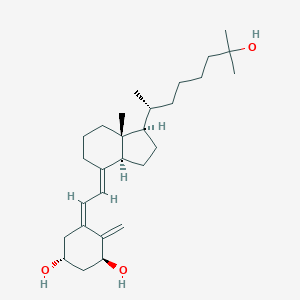
2,5-Dimethylene-3,6-diketopiperazine
Übersicht
Beschreibung
2,5-Dimethylene-3,6-diketopiperazine is a chemical compound with the molecular formula C6H6N2O2 . It is also known as 3,6-Methylene-2,5-piperazinedione . This compound is a piperazine derivative and presents as a colorless solid .
Synthesis Analysis
The synthesis of 2,5-Dimethylene-3,6-diketopiperazine has been reported in several studies . For instance, one study reported the synthesis of tryptophan-containing 2,5-diketopiperazines via a sequential C–H activation strategy . The key Trp skeletons were synthesized from the inexpensive, readily available alanine via a Pd (II)-catalyzed β-methyl C (sp3)–H monoarylation .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylene-3,6-diketopiperazine is characterized by its molecular formula C6H6N2O2 . It has a molecular weight of 138.12 g/mol . The compound is achiral, with no defined stereocenters or E/Z centers .Chemical Reactions Analysis
2,5-Dimethylene-3,6-diketopiperazine is involved in various chemical reactions. For example, it acts as a proton donor and facilitates the formation of hydrogen bonds within molecular components . This process can induce structural modifications in the molecule, potentially influencing its biological activity .Physical And Chemical Properties Analysis
2,5-Dimethylene-3,6-diketopiperazine is a colorless solid . It has a molecular weight of 138.12 g/mol . The compound is achiral, with no defined stereocenters or E/Z centers .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation Studies
- Research has explored the minimum energy conformations of 2,5-diketopiperazine (DKP) and its derivatives, using force field calculations to fit spectral and conformational data (Karplus & Lifson, 1971).
- The variability in the ring system conformations of substituted 2,5-piperazinediones (diketopiperazines) is noted, with research indicating that different conformations can be achieved through bond-angle deformations and internal rotation angles (Benedetti, Corradini, Goodman, & Pedone, 1969).
Chemical Synthesis and Catalysis
- A study on Ir-catalyzed asymmetric hydrogenation of 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones provided insights into the synthesis of chiral 3,6-disubstituted-2,5-diketopiperazines with high yields and selectivity (Ge, Han, Wang, & Ding, 2019).
Biologically Active Compounds from Marine Sources
- Marine-derived diketopiperazine dimers have been identified as having significant pharmacological properties, particularly in cancer and antimicrobial therapy (Gomes, Pereira, Andrade, & Valentão, 2019).
- An update on marine-derived 2,5-Diketopiperazines (2,5-DKPs) highlighted their structural diversity and potential biological properties, focusing on compounds reported from 2009 to 2014 (Huang, Yi, Zhou, Su, Peng, & Gao, 2014).
Novel Diketopiperazine Derivatives
- The synthesis and evaluation of new sulfurated diketopiperazines, highlighting their potential biological activity, were conducted (Shi, Miao, Fang, Yin, & Ji, 2018).
- Research on the hydroxylation and 3,6-diene-2,5-diketopiperazine formation in the biosynthesis of Brevianamide K uncovered unique biochemical pathways (Xu, Zhuang, Cai, Lin, She, Zhao, & He, 2023).
Peptide Mimic Scaffolds and Molecular Recognition
- The diketopiperazine motif's use as a rigid scaffold in peptide science, to mimic protein secondary structures, and in molecular recognition, is detailed in a review (Zhao & Schafmeister, 2015).
Zukünftige Richtungen
While the future directions for 2,5-Dimethylene-3,6-diketopiperazine are not explicitly mentioned in the retrieved sources, 2,5-diketopiperazines are an important category of structurally diverse cyclic dipeptides with prominent biological properties . These compounds have been obtained from a variety of natural resources, including marine organisms . Their intriguing structural features and divergent activities have stimulated tremendous efforts towards their efficient synthesis . Therefore, it can be inferred that future research may focus on exploring the biological activities of 2,5-Dimethylene-3,6-diketopiperazine and its potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
3,6-dimethylidenepiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQPHICLKVWLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)NC(=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166776 | |
| Record name | NSC 278175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylene-3,6-diketopiperazine | |
CAS RN |
15996-22-2 | |
| Record name | 2,5-Dimethylene-3,6-diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015996222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC278175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 278175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYLENE-3,6-DIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B198RDA6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)





